1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol
CAS No.:
Cat. No.: VC15042264
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO3 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 1-[benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol |
| Standard InChI | InChI=1S/C21H23NO3/c23-19(17-25-20-10-5-2-6-11-20)15-22(16-21-12-7-13-24-21)14-18-8-3-1-4-9-18/h1-13,19,23H,14-17H2 |
| Standard InChI Key | MBDWWTCEBPGKAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CO2)CC(COC3=CC=CC=C3)O |
Introduction
Structural Analysis of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol
Molecular Architecture
The compound’s structure comprises three primary components:
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Phenoxy group: A benzene ring linked via an ether bond to the propan-2-ol backbone. This group is common in bioactive molecules due to its stability and ability to participate in π-π interactions .
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Benzyl(furan-2-ylmethyl)amino group: A secondary amine bonded to a benzyl group and a furan-2-ylmethyl substituent. The furan ring, a five-membered heterocycle with oxygen, introduces electron-rich regions conducive to electrophilic reactions .
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Propan-2-ol backbone: A three-carbon chain with a hydroxyl group at the second position, enabling hydrogen bonding and solubility in polar solvents .
The spatial arrangement of these groups likely results in a twisted conformation, as observed in structurally related compounds where steric hindrance between aromatic rings induces non-planar geometries .
Crystallographic and Conformational Insights
While no crystallographic data exists for this specific compound, analogous molecules with furan and benzyl groups exhibit rotational disorder in their crystal structures. For example, benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate displays a furan ring with a 50.8:49.2 occupancy ratio across two orientations, leading to dihedral angles of 8.2–14.8° between the furan and central residues . Such disorder may arise in 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol due to similar steric and electronic factors.
Synthetic Methodologies
Key Reaction Pathways
Synthesis of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol likely involves multi-step strategies:
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Amination: Reaction of furan-2-ylmethylamine with benzyl bromide to form N-benzyl-N-(furan-2-ylmethyl)amine.
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Etherification: Coupling the amine intermediate with epichlorohydrin to introduce the propan-2-ol backbone, followed by phenoxylation using phenol under basic conditions.
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Purification: Chromatographic separation or recrystallization to isolate the final product.
Microwave-assisted synthesis, effective for similar amines , could enhance reaction efficiency and yield.
Challenges and Optimization
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Steric hindrance: Bulky substituents may slow reaction kinetics, necessitating elevated temperatures or catalysts.
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Regioselectivity: Ensuring proper substitution at the propan-2-ol hydroxyl requires controlled reaction conditions .
Chemical Reactivity and Functional Group Interactions
Nucleophilic and Electrophilic Sites
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Amine group: Participates in nucleophilic substitutions, forming salts or coordinating with metal ions.
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Furan ring: Prone to electrophilic aromatic substitution (e.g., nitration, sulfonation) at the α-positions .
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Phenoxy group: Stabilizes adjacent charges via resonance, influencing acidity and reactivity .
Stability and Degradation
The compound’s stability depends on environmental factors:
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pH sensitivity: The amine may protonate in acidic conditions, altering solubility.
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Oxidation: The furan ring could oxidize to γ-diketones under strong oxidizing agents.
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